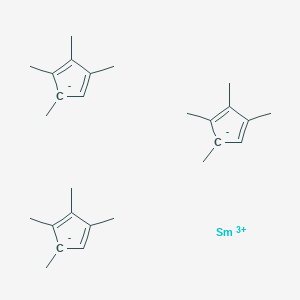

![molecular formula C12H16N2 B122279 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine CAS No. 151860-17-2](/img/structure/B122279.png)

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine

描述

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a nitrogen-containing heterocycle that is part of a class of compounds with significant potential in medicinal chemistry. These compounds are often used as building blocks for the synthesis of biologically active molecules, including natural products, drugs, and agrochemicals .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including those with benzyl groups, has been a subject of considerable interest. A variety of methods have been developed, including photochemical synthesis , multigram synthesis , and Ti-mediated intramolecular reductive cyclopropanation . These methods provide access to both the core bicyclic structure and functionalized derivatives that are useful for further chemical transformations.

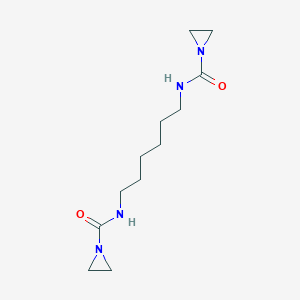

Molecular Structure Analysis

X-ray crystal structure analyses have revealed that compounds like 3-azabicyclo[3.1.0]hexan-6-amine typically adopt a boat conformation for the bicyclic skeleton. The position of the benzyl group and other substituents can influence the overall shape and reactivity of the molecule .

Chemical Reactions Analysis

3-Azabicyclo[3.1.0]hexane derivatives can undergo a variety of chemical reactions, including [2+2]-photochemical intermolecular cycloaddition , reductive cyclopropanation , and C–H insertion of cyclopropylmagnesium carbenoids . These reactions allow for the selective derivatization of the core structure and the introduction of various functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-azabicyclo[3.1.0]hexane derivatives are influenced by their conformation and the nature of their substituents. For example, the presence of a benzyl group can affect the compound's solubility, stability, and reactivity. The synthesis of stereoisomers and the study of their properties are also of interest, as they can lead to the development of compounds with specific biological activities .

科学研究应用

Advanced Oxidation Processes

Nitrogen-containing compounds like amines and azo dyes are extensively utilized across industries, leading to environmental concerns due to their persistence and toxicity. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing these compounds, enhancing treatment schemes. Research highlights the high reactivity of ozone and Fenton processes towards amines, dyes, and pesticides, with degradation efficiency being significantly influenced by factors such as pH, initial concentration, and treatment time. These findings suggest a promising avenue for addressing the environmental impact of nitrogen-containing compounds through tailored AOPs (Bhat & Gogate, 2021).

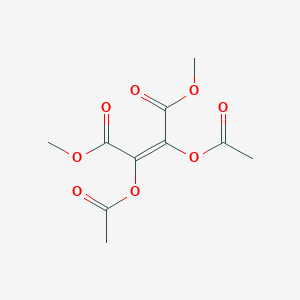

Synthesis of Bioactive Molecules

Studies on the reactions of arylmethylidenefuranones with N-nucleophiles demonstrate the versatility of nitrogen-containing heterocycles in synthesizing a wide range of compounds with potential bioactivity. These reactions yield various acyclic, cyclic, and heterocyclic compounds, indicating the broad applicability of nitrogen-containing heterocycles in drug discovery and development (Kamneva, Anis’kova, & Egorova, 2018).

Biological Significance and Healthcare Applications

The formation of heterocyclic aromatic amines (HAAs) during the cooking of meat and their potential health risks have been a significant concern. HAAs, formed from natural precursors in meat, are mutagens and rodent carcinogens. Understanding their formation mechanisms and exploring mitigation strategies could help reduce human intake and associated health risks. This area of research is crucial for public health and nutrition science, aiming to balance dietary habits with cancer risk reduction (Knize & Felton, 2005).

安全和危害

The safety information for 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound has a GHS07 signal word of “Warning” and precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c13-12-10-7-14(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZOKHOIEDMSLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2N)CN1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20934353 | |

| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |

CAS RN |

151860-17-2 | |

| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)

![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)

![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)